molecular formula C8H7N3O3S B1386900 (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid CAS No. 16943-25-2

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid

Cat. No.: B1386900
CAS No.: 16943-25-2
M. Wt: 225.23 g/mol
InChI Key: VVHYHVUGUPTISC-UHFFFAOYSA-N
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Description

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a thiazolo-triazine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid typically involves a multi-step process. One common method includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate. This is followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The use of microwave irradiation and efficient cyclization techniques can be adapted for larger-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    7-Oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxylic acid: Shares a similar core structure but differs in the functional groups attached.

    Thiazolo[3,2-b][1,2,4]triazine derivatives: These compounds have variations in the substituents on the thiazolo-triazine core, affecting their chemical and biological properties.

Uniqueness

(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHYHVUGUPTISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 2
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 3
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 4
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 5
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Reactant of Route 6
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid

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